molecular formula C13H22N2OS B7544551 2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine

2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine

Cat. No. B7544551
M. Wt: 254.39 g/mol
InChI Key: SBRWLYLJYBZESW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTMT and is a heterocyclic organic compound that belongs to the family of morpholines. DMTMT has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of DMTMT is not fully understood. However, it is believed that DMTMT inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects
DMTMT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMTMT inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using DMTMT in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of certain enzymes. However, there are also limitations to using DMTMT in lab experiments. One limitation is that the mechanism of action of DMTMT is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, DMTMT may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on DMTMT. One direction is to further investigate the mechanism of action of DMTMT and its effects on various enzymes. Another direction is to explore the potential therapeutic applications of DMTMT, particularly in the treatment of neurological disorders. Additionally, research could focus on the development of novel materials using DMTMT as a building block. Finally, future studies could investigate the potential off-target effects of DMTMT and ways to mitigate these effects.
Conclusion
In conclusion, DMTMT is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMTMT is relatively simple, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMTMT could lead to the development of novel materials and potential therapeutic agents.

Synthesis Methods

The synthesis of DMTMT involves the reaction of morpholine with 2-propan-2-yl-1,3-thiazole-4-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction to form DMTMT. The synthesis of DMTMT is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

DMTMT has been studied for its potential applications in various fields including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMTMT has been investigated for its potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes. In materials science, DMTMT has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, DMTMT has been investigated for its potential as a reagent in various reactions.

properties

IUPAC Name

2,6-dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-9(2)13-14-12(8-17-13)7-15-5-10(3)16-11(4)6-15/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRWLYLJYBZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine

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